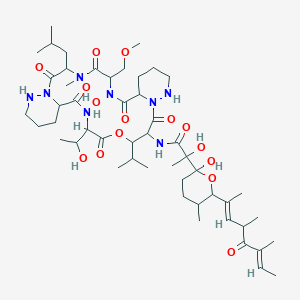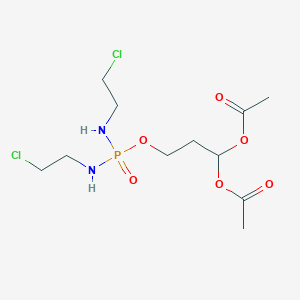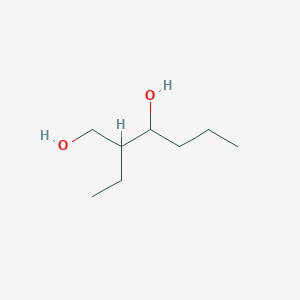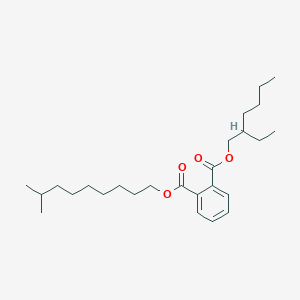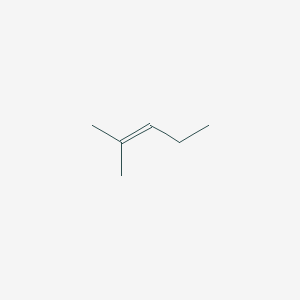
2-Methyl-2-pentene
Overview
Description
2-Methyl-2-pentene is a chemical compound with the molecular formula CH3CH2CH=C(CH3)2 . It has a powerful grassy-green, slightly fruity odor .
Synthesis Analysis
This compound can be synthesized by taking n-propanal as a raw material and performing an aldehyde-aldehyde condensation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H12 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of this compound with reagents like H₂O in the presence of H₂SO4 is regioselective . The reaction between C=C double bond and bromine (Br2) can be used as a test for the presence of alkene in an unknown sample .Physical And Chemical Properties Analysis
This compound has a boiling point of 67 °C, a melting point of -135 °C, and a density of 0.69 g/mL at 25 °C . It also has a vapor pressure of 267 mmHg at 100 °C .Scientific Research Applications
Isomerization Studies :
- Gao & Moffat (1999) examined the isomerization of 2-methyl-2-pentene on boron phosphate catalysts, finding that double-bond shifts occur on compositions with a P/B ratio of 1.0 and less, while methyl shifts occur on samples with P/B of 1.2–1.6. This indicates strong acidity on the latter solids, highlighting the importance of this compound in studying isomerization reactions and acidity properties of catalysts (Gao & Moffat, 1999).
Catalytic Properties :
- Pham et al. (2009) explored the hydrogenation and hydrodeoxygenation of 2-methyl-2-pentenal on supported metal catalysts. They observed that platinum, palladium, and copper catalysts on silica show varying activities, with platinum exhibiting the highest activity. This research underscores the potential of this compound derivatives in understanding catalytic behaviors and reactions (Pham et al., 2009).
Polymer Science :
- Ghule et al. (2021) discussed Poly-4-methyl-1-pentene as a dielectric material, comparing its performance to biaxially oriented polypropylene (BOPP) in capacitor applications. This study highlights the relevance of poly-4-methyl-1-pentene composites in energy storage applications, showcasing the broad scope of research on pentene derivatives in material science (Ghule et al., 2021).
Combustion and Energy Studies :
- Cheng et al. (2017) conducted an experimental and kinetic study of pentene isomers, including 2-methyl-2-butene, in laminar flames. Their research contributes to a better understanding of the combustion properties of pentene isomers, which is crucial in energy and fuel studies (Cheng et al., 2017).
Molecular Structure Analysis :
- Grégoire et al. (2023) investigated the combustion properties of a gasoline-like blend of pentene isomers. This study provides insights into the combustion chemistry and molecular structure of pentene isomers, with implications for fuel technology and molecular analysis (Grégoire et al., 2023).
Mechanism of Action
Target of Action
It is primarily used in chemical reactions as a reagent or a building block .
Mode of Action
As an alkene, 2-Methyl-2-pentene can undergo addition reactions. For example, in the presence of a metal catalyst, it can undergo hydrogenation, where two hydrogen atoms are added across the double bond . This results in the formation of a more saturated hydrocarbon.
Biochemical Pathways
Its chemical transformations can lead to products that may participate in various chemical or industrial processes .
Result of Action
The primary result of this compound’s action in a biological system would be the potential for cellular damage due to its reactivity. It is worth noting that this compound is flammable and can cause skin, eye, and respiratory irritation .
Action Environment
Environmental factors such as temperature and pressure can influence the reactivity and stability of this compound. For instance, increasing the temperature can increase the rate of reactions involving this compound . Additionally, it should be stored in a cool, well-ventilated area away from heat sources and open flames due to its flammability .
Safety and Hazards
Future Directions
As the demand for 2-Methyl-2-pentene continues to rise, companies are well-positioned to capitalize on the opportunities in the market .
Relevant Papers There are several papers and resources available that provide more detailed information about this compound . These resources cover various aspects including its physical and chemical properties, synthesis methods, and more.
properties
IUPAC Name |
2-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMZCWZIJXAGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073217 | |
| Record name | 2-Methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methyl-2-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
158.0 [mmHg] | |
| Record name | 2-Methyl-2-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
625-27-4, 37275-41-5 | |
| Record name | 2-Methyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037275415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-2-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTENE, 2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KOG6SH4S6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-methyl-2-pentene?
A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research has utilized various spectroscopic techniques to characterize this compound. For example, one study employed near-infrared spectroscopy to monitor the reaction of ozone with this compound, a model compound for natural rubber. [] Additionally, fluorescence spectroscopy revealed weak fluorescence from this compound in both vapor and solution phases, potentially originating from its lowest singlet Rydberg state. []
Q3: How does the structure of this compound influence its stability?
A3: The presence of a tri-substituted double bond in this compound significantly affects its reactivity and stability. Research has shown that it undergoes reactions like epoxidation at different rates depending on the solvent and the steric hindrance around the double bond. []
Q4: Can this compound be used to evaluate catalytic activity?
A4: Yes, this compound serves as a valuable probe molecule in catalysis research. For instance, it is used to assess the acidity and pore size of zeolite catalysts. Its isomerization to trans-3-methyl-2-pentene and trans/cis-4-methyl-2-pentene provides insights into the strength and accessibility of acidic sites within zeolite frameworks. [, , ]
Q5: What role does this compound play in propylene production?
A5: this compound acts as an intermediate in the production of isoprene, a crucial monomer for synthetic rubber. One proposed process involves isomerizing 4-methyl-1-pentene (obtained from propylene dimerization) to this compound, followed by cracking to yield isoprene. []
Q6: Are there any computational studies investigating this compound?
A6: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of this compound formation during the dimerization of propene within the confined space of zeolite SAPO-5. []
Q7: How does the substitution pattern of alkenes affect their reactivity with hydroxyl radicals?
A7: Studies on the kinetics of hydroxyl radical reactions with alkyl-substituted olefins, including this compound, revealed that the number of alkyl substituents on the double bond directly influences the reaction rate constant. Increased substitution generally leads to higher rate constants, highlighting the impact of steric and electronic factors on reactivity. []
Q8: Are there any specific formulation strategies related to this compound?
A8: While this compound itself is not typically formulated into pharmaceutical products, its use in synthesizing other compounds, like fluorinated surfactants, necessitates careful consideration of formulation strategies. For example, researchers have explored incorporating branched perfluorinated chains, derived from this compound, into surfactant structures to improve their biodegradability and reduce their environmental persistence. []
Q9: Are there alternative compounds to perfluoro-2-methyl-2-pentene in surfactant synthesis?
A9: Yes, the search for environmentally friendlier alternatives to perfluorinated compounds, including those derived from perfluoro-2-methyl-2-pentene, is an active research area. One approach focuses on incorporating branched, shorter-chain perfluorinated groups to enhance biodegradability. [] Another strategy involves exploring entirely new classes of surfactants with improved environmental profiles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
